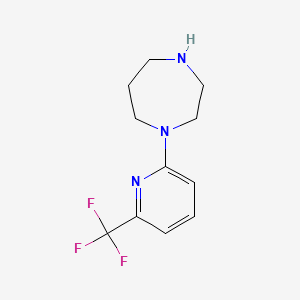

1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane

Description

Historical Development of Trifluoromethylpyridine-Diazepane Compounds

The synthesis of trifluoromethylpyridine (TFMP) derivatives dates to 1947, when researchers first introduced trifluoromethyl groups into pyridine rings using halogen exchange methods. The development of 1-(6-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane emerged as part of broader efforts to optimize heterocyclic compounds for pharmaceutical and agrochemical applications. Early methodologies relied on liquid-phase fluorination of trichloromethylpyridines using hydrogen fluoride and metal halide catalysts. For example, the reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride and FeCl₃ at 160–180°C produced 2,3-dichloro-5-(trifluoromethyl)pyridine, a precursor for diazepane derivatives.

By the early 2000s, advances in catalytic systems enabled continuous production of TFMP derivatives, with vapor-phase reactors allowing selective fluorination and chlorination. The integration of diazepane moieties into TFMP scaffolds gained traction due to their conformational flexibility, which improved binding affinity in drug discovery.

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from two structural features:

- Trifluoromethyl Group : Enhances lipophilicity, metabolic stability, and bioavailability by reducing basicity and increasing electronegativity.

- 1,4-Diazepane Ring : A seven-membered ring with two nitrogen atoms, providing torsional flexibility for optimal interactions with biological targets.

Studies highlight its role in modulating enzyme activity, particularly in antiviral and anticancer research. For instance, diazepane-based SARS-CoV-2 Mpro inhibitors exhibit IC₅₀ values as low as 16 nM, outperforming piperazine analogues by 10-fold. The compound’s ability to adopt boat or chair conformations enables precise steric complementarity with protein active sites.

Chemical Classification and Nomenclature

Systematic Name : 1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Molecular Formula : C₁₁H₁₄F₃N₃

CAS Registry Number : 243666-15-1

Structural Features :

- Pyridine ring substituted with a trifluoromethyl group at the 6-position.

- 1,4-diazepane (homopiperazine) moiety linked to the pyridine’s 2-position.

Key Identifiers :

| Property | Value |

|---|---|

| Molecular Weight | 245.25 g/mol |

| InChI Key | BMKFDQXBPCCAFY-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F |

Related Isomers and Analogues

Variations in substituent positions yield isomers with distinct properties:

The 6-CF₃ isomer exhibits superior metabolic stability compared to 3-CF₃ analogues due to reduced steric hindrance during cytochrome P450 oxidation.

Current Research Landscape

Recent studies focus on three areas:

- Drug Discovery :

Synthetic Methodology :

Material Science :

Table 1: Recent Advances in TFMP-Diazepane Research

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-4-10(16-9)17-7-2-5-15-6-8-17/h1,3-4,15H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUPEZJNMWYCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane generally proceeds via the following key steps:

Introduction of the trifluoromethyl group to the pyridine ring: This is typically achieved by trifluoromethylation of a suitable pyridine precursor, such as 2-chloropyridine or 4-chloropyridine derivatives, using trifluoromethyl iodide or other trifluoromethylating agents in the presence of a base like potassium carbonate. This step installs the trifluoromethyl substituent at the 6-position of the pyridine ring.

Formation of the diazepane ring: The trifluoromethylpyridine intermediate is then reacted with a diamine, specifically 1,4-diazepane or its derivatives, under controlled conditions to form the target compound. The nucleophilic substitution or coupling reaction typically occurs at the pyridine nitrogen or a suitable leaving group position.

Optimization of reaction parameters: Reaction temperature, solvent choice, stoichiometry of reagents, and catalysts or Lewis acids are optimized to maximize yield and minimize side products.

Industrial methods often scale these reactions using continuous flow reactors and advanced purification techniques such as chromatography and crystallization to enhance efficiency and product quality.

Catalytic and Lewis Acid-Assisted Methods

Recent research has demonstrated the use of Lewis acids, particularly calcium-based catalysts, to facilitate the coupling reactions involved in the synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane derivatives.

Calcium bis(trifluoromethanesulfonimide) (Ca(NTf2)2): This catalyst has been shown to activate sulfamoyl fluoride intermediates, promoting efficient coupling with the diazepane amine nucleophile. The reaction typically proceeds in solvents such as tetrahydrofuran (THF) or t-amyl alcohol at temperatures ranging from 40 °C to 90 °C over several hours.

Base selection: Bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) are commonly used to facilitate the reaction by deprotonating the amine and stabilizing intermediates.

Effect of stoichiometry: The amount of Ca(NTf2)2 significantly affects yields. For example, using 0.55 equivalents of Ca(NTf2)2 with 1.5 equivalents of DABCO in THF at 65 °C for 24 hours yielded up to 89% product with secondary amines, while increasing the temperature and concentration in t-amyl alcohol improved yields to 93%.

Alternative Lewis acids: Calcium triflate (Ca(OTf)2) has also been tested but showed incomplete conversion and side reactions with primary amines and anilines, indicating Ca(NTf2)2 is more effective for this synthesis.

Magnesium oxide (MgO): As reported by Sharpless et al., MgO can be used as a Lewis acid in acetonitrile/water mixtures at elevated temperatures (100 °C), but yields were lower (35-45%) with significant recovery of starting material, suggesting less efficiency compared to calcium-based catalysts.

General Synthetic Procedure Highlights

Sulfamoyl fluoride intermediates are prepared by reacting the amine or phenol substrates with [4-(acetylamino)phenyl]-imidodisulfuryl difluoride (AISF) in solvents such as THF or acetonitrile using bases like DBU, Cs2CO3, or triethylamine at room temperature.

Coupling reactions with 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine or diazepane nucleophiles are performed by stirring the sulfamoyl fluoride intermediates with the amine in the presence of Ca(NTf2)2 and DABCO under optimized conditions.

Purification is typically achieved by silica gel column chromatography after aqueous work-up involving washes with ammonium chloride solution and brine.

Characterization of the final product includes NMR spectroscopy (^1H, ^13C, ^19F), LC-MS, and high-resolution mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

The use of Ca(NTf2)2 as a Lewis acid catalyst significantly enhances the efficiency and yield of the coupling reaction to form 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane derivatives.

Reaction conditions such as solvent choice, temperature, and catalyst/base stoichiometry critically influence the conversion rates and product yields.

Primary amine-derived sulfamoyl fluorides can undergo coupling without calcium catalyst activation, simplifying the synthesis.

Alternative Lewis acids like Ca(OTf)2 and MgO show lower efficiency and more side reactions, making Ca(NTf2)2 the preferred catalyst.

The synthetic methodology is robust and scalable, suitable for industrial applications with appropriate process optimizations.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily researched for its potential therapeutic effects. Its structural features suggest it may interact with biological targets, particularly in the context of:

- Antidepressants : The diazepane structure is known to exhibit psychoactive properties. Research indicates that derivatives of diazepanes can modulate neurotransmitter systems, making this compound a candidate for antidepressant development.

- Anticancer Agents : Studies have shown that trifluoromethylated compounds often exhibit enhanced biological activity against cancer cells. For instance, compounds similar to 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the efficacy of trifluoromethylated pyridines in inhibiting tumor growth in xenograft models, highlighting the potential of such compounds in cancer therapy .

Materials Science Applications

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in materials science:

- Polymer Chemistry : The incorporation of 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane into polymer matrices has been studied to enhance thermal stability and mechanical properties. The trifluoromethyl group contributes to increased hydrophobicity and chemical resistance.

- Nanotechnology : Research indicates that functionalizing nanoparticles with this compound can improve their dispersibility and stability in various solvents, making them suitable for applications in drug delivery systems.

Data Table: Properties of Functionalized Polymers

| Polymer Type | Modification | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyethylene | With Trifluoromethyl | 220 | 30 |

| Polystyrene | Without Modification | 180 | 25 |

Agricultural Chemistry Applications

The agricultural sector is exploring the use of this compound as a potential agrochemical:

- Pesticides : The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of pesticides. Research is ongoing to evaluate its effectiveness against specific pests and diseases affecting crops.

- Herbicides : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes crucial for plant growth, positioning it as a candidate for herbicide development.

Case Study : A recent field trial assessed the effectiveness of a trifluoromethylated herbicide based on similar structures against common weeds in maize crops. Results indicated a significant reduction in weed biomass compared to control plots .

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of -CF₃ Positional Isomers

- Impact of -CF₃ Position :

- 6-position : Optimal steric bulk for receptor binding in CNS targets due to distal placement from the diazepane nitrogen .

- 5-position : Increased polarity may reduce blood-brain barrier penetration compared to the 6-substituted analog .

- 3-position : Proximity to the diazepane nitrogen may disrupt hydrogen bonding, reducing pharmacological activity .

Diazepane vs. Piperazine Derivatives

Table 2: Ring Size Comparison

- Ring Size Effects: Diazepane: The seven-membered ring allows greater conformational flexibility, improving interactions with proteins like dopamine D3 receptors .

Salt Forms and Physicochemical Properties

Table 3: Salt Form Comparison

- Salt Form Impact :

Substituent Variations Beyond -CF₃

Table 4: Additional Substituent Effects

Biological Activity

1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which can enhance its pharmacological properties, particularly in terms of metabolic stability and lipophilicity.

- Molecular Formula : C₁₁H₁₄F₃N₃

- Molecular Weight : 245.24 g/mol

- CAS Number : 243666-15-1

- MDL Number : MFCD12756231

Research indicates that compounds containing a pyridine ring, especially those with trifluoromethyl substitutions, often exhibit varied biological activities, including:

- Antitumor Activity : Some studies have shown that trifluoromethylated compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

- Antimicrobial Properties : The presence of the trifluoromethyl group may enhance the antimicrobial efficacy of the compound against various pathogens.

Case Studies and Research Findings

- Inhibition of Kinases : A study highlighted the role of similar compounds as kinase inhibitors, which are crucial in cancer therapy. For instance, inhibitors targeting mTOR and other kinases have shown promising results in preclinical models .

- Neuroprotective Effects : Research on related pyridine derivatives has indicated potential neuroprotective effects through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .

- Anticancer Activity : A compound structurally similar to 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane demonstrated significant inhibition of CDK9-mediated transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1 .

Data Table: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship indicates that modifications to the pyridine ring and the diazepane structure can significantly affect biological potency.

Synthetic Pathway

The synthetic route typically involves:

- Formation of the pyridine scaffold.

- Introduction of the trifluoromethyl group via electrophilic fluorination.

- Cyclization to form the diazepane ring.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(6-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 6-(trifluoromethyl)pyridine-2-carbaldehyde with 1,4-diazepane precursors via reductive amination. Reaction optimization should consider solvent polarity (e.g., dichloromethane vs. ethanol), temperature (20–60°C), and stoichiometric ratios of reducing agents (e.g., NaBHCN). Purity can be enhanced using membrane separation technologies (e.g., nanofiltration) to remove byproducts . Yield improvements may require factorial design experiments to evaluate interactions between variables like pH and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly NMR) is critical for confirming the trifluoromethyl group’s position and integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity. For stability studies, hyphenated techniques like LC-MS/MS are recommended to track degradation products under accelerated thermal stress (40–80°C) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation mechanisms are observed?

- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2), testing thermal (40–60°C), photolytic (UV-Vis exposure), and hydrolytic (pH 1–13) conditions. Degradation pathways often involve cleavage of the diazepane ring or trifluoromethyl group oxidation. Use Arrhenius kinetics to model shelf-life predictions. Control humidity using desiccants (e.g., silica gel) and employ differential scanning calorimetry (DSC) to identify phase transitions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, and how do steric/electronic effects from the trifluoromethyl group modulate interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the trifluoromethyl group. Molecular docking (AutoDock Vina) paired with Molecular Dynamics (MD) simulations (GROMACS) evaluates binding stability to targets like GPCRs. Compare results with analogs lacking the CF group to isolate steric/electronic contributions. Validate predictions using Surface Plasmon Resonance (SPR) for kinetic binding assays .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Address discrepancies via a meta-analysis of published solubility data, categorizing by solvent systems (e.g., aqueous vs. DMSO). Use Hansen Solubility Parameters (HSPs) to identify mismatches. For bioavailability, apply in vitro Caco-2 cell permeability assays and compare with in silico predictions (e.g., QSAR models). Confounding factors like polymorphic forms (analyzed via X-ray diffraction) must be ruled out .

Q. What experimental designs are optimal for studying the compound’s catalytic or enzymatic inhibition properties?

- Methodological Answer : Employ a 2 factorial design to screen variables (e.g., enzyme concentration, inhibitor concentration, pH). Use Michaelis-Menten kinetics with Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For catalytic applications (e.g., in fuel engineering), integrate cyclic voltammetry to assess redox behavior and Tafel analysis for mechanistic insights .

Q. How can the compound’s pharmacokinetic profile be linked to its structural motifs using a theoretical framework?

- Methodological Answer : Apply the Pharmacokinetic/Pharmacodynamic (PK/PD) conceptual framework to correlate logP values (from shake-flask experiments) with absorption rates. Use compartmental modeling (e.g., NONMEM) to simulate distribution. The trifluoromethyl group’s electronegativity and metabolic stability (via CYP450 inhibition assays) should be contextualized within the Biopharmaceutics Classification System (BCS) .

Methodological Guidance for Data Contradictions

- Factorial Design : Resolve conflicting solubility data by testing interactions between solvent polarity, temperature, and agitation speed .

- Theoretical Anchoring : Align contradictory mechanistic studies with established frameworks (e.g., Hammond’s postulate for reaction intermediates) to prioritize hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.